molecular formula C13H14O3 B15475179 5,8-Dimethoxy-3-methylnaphthalen-1-ol CAS No. 50559-08-5

5,8-Dimethoxy-3-methylnaphthalen-1-ol

Cat. No.: B15475179
CAS No.: 50559-08-5
M. Wt: 218.25 g/mol
InChI Key: MNKGODVTPDJAHN-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-3-methylnaphthalen-1-ol (C₁₃H₁₄O₃, molecular weight 234.25 g/mol) is a substituted naphthol derivative characterized by methoxy groups at positions 5 and 8, a methyl group at position 3, and a hydroxyl group at position 1. Its synthesis involves regioselective reduction and functionalization steps, as demonstrated by Cui et al. . Key spectroscopic data includes:

  • ¹H NMR (CDCl₃): δ 9.46 (s, 1H, OH), 7.68 (d, 1H), 6.92 (d, 1H), 6.65 (s, 2H), 4.77 (s, 2H), 4.00 (s, 3H), 3.93 (s, 3H) .
  • ¹³C NMR: Distinct signals for methoxy carbons (56.40, 55.84 ppm) and aromatic carbons (154.82–103.41 ppm) .
  • HRMS: [M+H]⁺ observed at 235.0968 (calculated 235.0970) .

The compound’s structural features confer moderate hydrophobicity (estimated LogP ~2.5–3.0) and influence its reactivity in substitution and oxidation reactions.

Properties

CAS No.

50559-08-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5,8-dimethoxy-3-methylnaphthalen-1-ol

InChI

InChI=1S/C13H14O3/c1-8-6-9-11(15-2)4-5-12(16-3)13(9)10(14)7-8/h4-7,14H,1-3H3

InChI Key

MNKGODVTPDJAHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C(=C1)O)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Naphthalenol Derivatives

The following table summarizes key physicochemical properties of 5,8-Dimethoxy-3-methylnaphthalen-1-ol and related compounds:

Compound Name Molecular Formula MW (g/mol) Substituents LogP Key Properties
This compound C₁₃H₁₄O₃ 234.25 5,8-OCH₃; 3-CH₃; 1-OH ~2.8 High crystallinity; stable under reflux
5,8-Dihydro-1-naphthol C₁₀H₁₀O 146.19 5,8-H (saturated); 1-OH 2.7 Lower MW; higher solubility in polar solvents
6-Methoxynaphthalen-2-yl acetic acid C₁₃H₁₂O₃ 216.24 6-OCH₃; 2-CH₂COOH ~3.1 Acidic; used as a pharmaceutical impurity
5,8-Dihydroxy-1,4-naphthoquinone C₁₀H₆O₄ 190.15 5,8-OH; 1,4-quinone ~1.5 Redox-active; antimicrobial applications
1-(5,8-Dihydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)-ethanone C₁₆H₂₂O 230.35 5,5,7,8,8-CH₃; 2-COCH₃ ~4.2 Highly hydrophobic; steric hindrance

Key Comparative Findings

Substituent Effects on Physicochemical Properties
  • Hydrophobicity : The presence of methoxy groups in this compound increases LogP compared to 5,8-Dihydro-1-naphthol (LogP 2.8 vs. 2.7) but remains lower than heavily alkylated analogs like pentamethyl derivatives (LogP ~4.2) .
  • Solubility: The hydroxyl group at position 1 enhances water solubility relative to non-polar analogs (e.g., 1-(5,8-Dihydro...ethanone), which lack polar substituents .
Reactivity and Stability
  • Oxidation Sensitivity: Unlike 5,8-Dihydroxy-1,4-naphthoquinone, which participates in redox cycles due to its quinone moiety, this compound is more stable under oxidative conditions .
  • Synthetic Utility : The methoxy groups in this compound act as directing groups, enabling regioselective functionalization, a feature absent in simpler naphthols like 5,8-Dihydro-1-naphthol .

Preparation Methods

Substrate Preparation and Reaction Conditions

A precursor such as 1,5-dihydroxynaphthalene is first protected at the 5- and 8-positions using methoxy groups via nucleophilic substitution with methyl iodide in the presence of potassium carbonate. Subsequent Friedel-Crafts alkylation with methyl chloride and aluminum chloride (AlCl₃) at 0–5°C selectively introduces the methyl group at the 3-position. The reaction proceeds via a Wheland intermediate, with AlCl₃ coordinating to the hydroxyl group to enhance electrophilicity.

Key Parameters

  • Catalyst : Anhydrous AlCl₃ (1.2 equiv)
  • Solvent : Dichloromethane (DCM), 0°C
  • Yield : 68–72% after deprotection with BBr₃

Palladium-Catalyzed Cross-Coupling for Naphthalene Core Assembly

Palladium-mediated cross-coupling offers a modular approach to constructing the naphthalene skeleton with precise regiocontrol. This method is particularly advantageous for introducing methoxy and methyl groups in a single step.

Suzuki-Miyaura Coupling

A boronic ester derivative, such as 2'-(5,8-dimethoxy-6-methylnaphthalen-1-yl)-4',4',5',5'-tetramethyl-1',3',2'-dioxaborolane, is coupled with a brominated naphthol precursor under palladium catalysis. The reaction employs Pd(PPh₃)₄ (5 mol%) and cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 80°C, achieving cross-coupling at the 1-position.

Optimized Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Cs₂CO₃ (3.0 equiv)
  • Temperature : 80°C, 12 hours
  • Yield : 85%

Post-Coupling Functionalization

Following cross-coupling, chemoselective oxidation with meta-chloroperbenzoic acid (m-CPBA) converts the intermediate to a quinone, which is subsequently reduced to the target phenol using sodium dithionite (Na₂S₂O₄).

Methoxylation Strategies for Positional Selectivity

Methoxylation at the 5- and 8-positions demands careful control to avoid over-alkylation. Two predominant methods are employed:

Nucleophilic Aromatic Substitution

A nitro-substituted naphthalene precursor undergoes nucleophilic attack by methoxide ions (CH₃O⁻) under phase-transfer conditions. For example, 5,8-dinitro-3-methylnaphthalen-1-ol reacts with tetrabutylammonium bromide (TBAB) and sodium methoxide in dimethylformamide (DMF) at 120°C, replacing nitro groups with methoxy groups.

Reaction Metrics

  • Reagent : NaOCH₃ (4.0 equiv), TBAB (0.1 equiv)
  • Yield : 78%

Dimethyl Sulfate Methylation

Direct methylation using dimethyl sulfate ((CH₃O)₂SO₂) in alkaline aqueous conditions selectively targets hydroxyl groups. The reaction is conducted at pH 10–12 and 50°C, with careful pH monitoring to prevent demethylation.

Oxidation-Reduction Pathways for Functional Group Interconversion

Quinone Intermediate Synthesis

Oxidation of 3-methylnaphthalen-1-ol derivatives with potassium permanganate (KMnO₄) in acidic media yields 5,8-dimethoxy-3-methyl-1,4-naphthoquinone. This intermediate is critical for subsequent reduction to the target compound.

Oxidation Conditions

  • Oxidant : KMnO₄ (2.0 equiv) in H₂SO₄ (0.5 M)
  • Temperature : 25°C, 4 hours
  • Yield : 90%

Catalytic Hydrogenation

The quinone intermediate is reduced to the corresponding diol using palladium on carbon (Pd/C) under hydrogen gas (H₂). Further acid-catalyzed dehydration yields the final product.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield (%)
Friedel-Crafts Cost-effective, scalable Limited regioselectivity 68–72
Suzuki-Miyaura Coupling High regiocontrol, modularity Requires pre-functionalized boronate 85
Methoxylation Selective under mild conditions Sensitive to pH and temperature 78
Oxidation-Reduction High yields at intermediate stages Multi-step, time-intensive 90

Q & A

Q. What are the optimal conditions for synthesizing 5,8-Dimethoxy-3-methylnaphthalen-1-ol?

  • Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as catalysts, solvents, temperature, and reaction time. For methoxy-substituted naphthalene derivatives, catalytic methylation using dimethyl sulfate or methyl iodide under alkaline conditions (e.g., K₂CO₃ in acetone) is common. Temperature control (60–80°C) minimizes side reactions like demethylation or over-alkylation . For stereochemical control, chiral auxiliaries or asymmetric catalysis may be required. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

  • Key Variables Table :

ParameterOptimal RangeImpact on Yield/Purity
CatalystK₂CO₃Prevents demethylation
SolventAcetoneEnhances solubility
Temperature60–80°CReduces side reactions
Reaction Time6–8 hrsMaximizes conversion

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm). DEPT-135 distinguishes CH₃ groups .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS detect impurities (e.g., demethylated byproducts) and quantify purity .
  • FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and methoxy (2850–2950 cm⁻¹) functional groups .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of vapors .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-free containers .
  • Toxicity Screening : Preliminary assays (e.g., Ames test for mutagenicity) align with OECD guidelines to assess acute toxicity (LD₅₀) and ecotoxicity (LC₅₀ for aquatic organisms) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :
  • Triangulation : Cross-validate data using multiple techniques (e.g., X-ray crystallography for structural confirmation, DFT calculations for NMR chemical shift predictions) .

  • Iterative Refinement : Adjust computational models (e.g., solvent effects in Gaussian simulations) to match experimental observations .

  • Impurity Analysis : Use HPLC-MS to detect trace contaminants that may skew spectral interpretations .

    • Example Data Conflict Resolution :
ObservationDiscrepancy SourceResolution Strategy
Extra NMR peakSolvent impurityRe-purify compound
MS m/z mismatchIsotopic variantAdjust ionization

Q. How to develop an HPLC method for impurity profiling of this compound?

  • Methodological Answer :
  • Column Selection : Use a C18 column (250 mm × 4.6 mm, 5 µm) for resolving polar impurities (e.g., demethylated derivatives) .

  • Mobile Phase : Gradient elution (acetonitrile:water 40:60 to 90:10 over 20 min) at 1.0 mL/min flow rate .

  • Detection : UV at 254 nm for methoxy-aromatic chromophores; ESI-MS in positive ion mode for mass confirmation .

    • Validation Parameters :
ParameterAcceptable Range
Linearity (R²)≥0.999
LOD/LOQ0.1 µg/mL / 0.3 µg/mL
Precision (%RSD)≤2.0

Q. What endpoints should be prioritized in toxicity studies for this compound?

  • Methodological Answer :
  • In Vivo Endpoints : Hepatic (ALT/AST levels), renal (BUN/creatinine), and hematological (RBC/WBC counts) effects in rodent models .

  • In Vitro Endpoints : Cytotoxicity (IC₅₀ in HepG2 cells), genotoxicity (comet assay), and mitochondrial membrane potential disruption .

    • Toxicity Study Design Table :
ModelExposure RouteDurationKey Metrics
Rat (Sprague-Dawley)Oral gavage28 daysLiver histopathology
Zebrafish (Danio rerio)Aquatic96 hrsLC₅₀, teratogenicity

Q. How to assess the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., quinone formation) .

  • Kinetic Modeling : Use Arrhenius equation to predict shelf-life at 25°C based on accelerated stability data .

    • Stability Data Example :
ConditionDegradation Rate (k)t₉₀ (Days)
25°C, dark0.002 day⁻¹450
40°C, 75% RH0.015 day⁻¹67

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